molecular formula C25H29N5O5S2 B2963558 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 868212-55-9

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Número de catálogo: B2963558
Número CAS: 868212-55-9
Peso molecular: 543.66
Clave InChI: RXHIYRLFLHJSPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

The compound demonstrates significant applications in metabolism and pharmacokinetics studies, emphasizing its role in understanding drug disposition and metabolic pathways. In a study focused on SB-649868, a novel orexin 1 and 2 receptor antagonist, the disposition of [14C]SB-649868 was determined in humans, highlighting the compound's metabolism and elimination patterns. This study sheds light on the metabolic processes involving similar compounds, detailing that elimination occurs predominantly via feces, with a minor portion through urine, and identifies principal circulating components and metabolites in plasma (Renzulli et al., 2011).

Drug Metabolism

Another application involves the study of drug metabolism, as seen in venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) inhibitor. The research explored venetoclax's absorption, metabolism, and excretion in humans, indicating that it is predominantly cleared by hepatic metabolism. The findings contribute to understanding the biotransformation of similar benzamide derivatives, with the primary metabolic pathway involving oxidation followed by sulfation or nitro reduction. This research is pivotal in designing drugs with optimized pharmacokinetic properties (Liu et al., 2017).

Clinical Trials and Therapeutic Applications

Clinical trials and therapeutic applications represent another critical area of research for such compounds. For instance, CI-921 (NSC 343499), an amsacrine analogue and topoisomerase II poison, was evaluated in a phase II study for non-small cell lung cancer (NSCLC). This study provides insights into the therapeutic potential and side effects of compounds with similar structures, contributing to the development of new cancer treatments (Harvey et al., 1991).

Pharmacokinetic Studies

Pharmacokinetic studies further elucidate the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is essential for drug development. For example, the pharmacokinetics of nicardipine hydrochloride, a vasodilator, were studied across various species, including humans. These studies help predict the behavior of similar compounds in different biological systems, facilitating the dosage and administration guidelines for new drugs (Higuchi & Shiobara, 1980).

Propiedades

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-17-14-18(2)16-30(15-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-13-12-19(3)27-25/h4-13,17-18H,14-16H2,1-3H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHIYRLFLHJSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.